molecular formula C16H25N3 B5769464 1-cyclohexyl-4-(2-pyridinylmethyl)piperazine

1-cyclohexyl-4-(2-pyridinylmethyl)piperazine

Cat. No. B5769464
M. Wt: 259.39 g/mol
InChI Key: QYDYKUBXZCNSKM-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(2-pyridinylmethyl)piperazine is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CPP, and it belongs to the class of piperazine derivatives. CPP has been found to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Mechanism of Action

The exact mechanism of action of CPP is not fully understood. However, it is believed that CPP acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. Additionally, CPP has been shown to modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and glutamate, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that CPP can modulate the activity of various neurotransmitter systems, including serotonin, norepinephrine, and glutamate. Additionally, CPP has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

CPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, CPP has been extensively studied in animal models, which provides a wealth of data on its biological effects. However, CPP also has some limitations for lab experiments. It has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, CPP has a relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for the study of CPP. One area of research is the development of novel CPP analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and its potential therapeutic applications in various neurological and psychiatric disorders. Finally, the development of new drug delivery systems for CPP may improve its efficacy and reduce its side effects in clinical settings.

Synthesis Methods

The synthesis of CPP involves the reaction of cyclohexylamine with 2-pyridinecarboxaldehyde, followed by the addition of piperazine. This reaction results in the formation of CPP as a white crystalline solid.

Scientific Research Applications

CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. CPP has been found to exhibit antipsychotic effects, which make it a potential candidate for the treatment of schizophrenia. Additionally, CPP has been shown to have anxiolytic and antidepressant effects, which suggest that it may be useful in the treatment of anxiety and depression.

properties

IUPAC Name

1-cyclohexyl-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-2-7-16(8-3-1)19-12-10-18(11-13-19)14-15-6-4-5-9-17-15/h4-6,9,16H,1-3,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDYKUBXZCNSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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